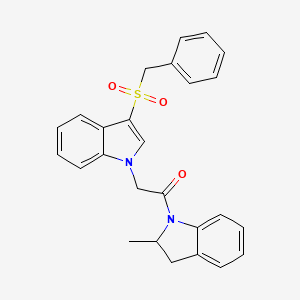

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone

CAS No.: 896019-77-5

Cat. No.: VC4591989

Molecular Formula: C26H24N2O3S

Molecular Weight: 444.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896019-77-5 |

|---|---|

| Molecular Formula | C26H24N2O3S |

| Molecular Weight | 444.55 |

| IUPAC Name | 2-(3-benzylsulfonylindol-1-yl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |

| Standard InChI | InChI=1S/C26H24N2O3S/c1-19-15-21-11-5-7-13-23(21)28(19)26(29)17-27-16-25(22-12-6-8-14-24(22)27)32(30,31)18-20-9-3-2-4-10-20/h2-14,16,19H,15,17-18H2,1H3 |

| Standard InChI Key | MQMDSNAQFSIVCA-UHFFFAOYSA-N |

| SMILES | CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |

Introduction

Synthesis and Preparation

The synthesis of such a compound would typically involve multiple steps, including the formation of the indole and indolin rings, followed by the introduction of the benzylsulfonyl group. Common methods might include:

-

Friedel-Crafts Acylation: To form the ethanone linkage.

-

Sulfonation: To introduce the benzylsulfonyl group.

Biological Activity

While specific biological activity data for 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone is not available, compounds with similar structures often exhibit interesting pharmacological properties. For example, indole derivatives are known for their potential in cancer treatment and neurological disorders.

Related Compounds

-

2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide: This compound, with a CAS number of 878062-14-7, has a molecular weight of 440.5 and a molecular formula of C23H18F2N2O3S . It shares a similar benzylsulfonyl-indole structure but differs in its functional groups.

-

2-{3-[1-(Benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: This compound shows potential in inhibiting the Hedgehog signaling pathway, relevant in cancer treatment .

Data Table: Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide | C23H18F2N2O3S | 440.5 | Not specified |

| 2-{3-[1-(Benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Not specified | Not specified | Hedgehog pathway inhibition |

| 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone | Not specified | Not specified | Not specified |

Future Research Directions

-

Synthesis Optimization: Developing efficient synthesis routes for this compound.

-

Biological Screening: Evaluating its potential biological activities, such as anticancer or neuroprotective effects.

-

Structural Modifications: Exploring modifications to enhance its stability or efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume